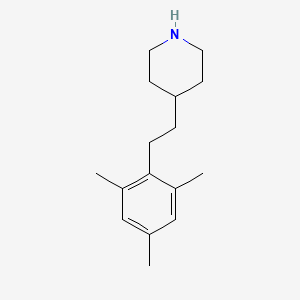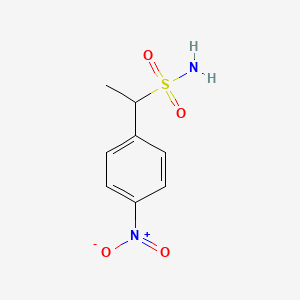
((3-Iodophenyl)ethynyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-iodophenyl)ethynyl]trimethylsilane: is an organosilicon compound with the molecular formula C11H13ISi It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethynyl group and a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-iodophenyl)ethynyl]trimethylsilane typically involves the coupling of an iodo-substituted phenylacetylene with trimethylsilylacetylene. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under mild conditions. The reaction proceeds as follows:
Sonogashira Coupling Reaction:
Industrial Production Methods: While specific industrial production methods for [2-(3-iodophenyl)ethynyl]trimethylsilane are not widely documented, the scalability of the Sonogashira coupling reaction makes it a viable option for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: [2-(3-iodophenyl)ethynyl]trimethylsilane undergoes various chemical reactions, including:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines, thiols, or alkoxides
Conditions: Mild to moderate temperatures, polar solvents
Products: Substituted phenylacetylene derivatives
-
Oxidation Reactions:
Reagents: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Conditions: Room temperature to 50°C, aqueous or organic solvents
Products: Iodo-substituted phenylacetylene oxides
-
Reduction Reactions:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Low to moderate temperatures, inert atmosphere
Products: Reduced phenylacetylene derivatives
Common Reagents and Conditions: The reactions of [2-(3-iodophenyl)ethynyl]trimethylsilane often involve common organic reagents and conditions, such as palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. Solvents like THF, DMF, and dichloromethane (DCM) are frequently used.
Major Products: The major products formed from these reactions include various substituted phenylacetylenes, phenylacetylene oxides, and reduced phenylacetylene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [2-(3-iodophenyl)ethynyl]trimethylsilane serves as a versatile building block for the construction of more complex molecules. It is used in cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, to form carbon-carbon bonds.
Biology and Medicine:
Industry: In the materials science industry, [2-(3-iodophenyl)ethynyl]trimethylsilane is used in the preparation of functionalized polymers and advanced materials. Its unique reactivity allows for the modification of surfaces and the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of [2-(3-iodophenyl)ethynyl]trimethylsilane in chemical reactions involves the activation of the ethynyl group and the iodine atom. The ethynyl group can participate in nucleophilic addition and coupling reactions, while the iodine atom can undergo substitution and oxidative addition. The trimethylsilane group provides stability and enhances the reactivity of the compound.
Molecular Targets and Pathways: In synthetic chemistry, the molecular targets of [2-(3-iodophenyl)ethynyl]trimethylsilane include various nucleophiles and electrophiles. The pathways involved in its reactions typically follow well-established mechanisms for substitution, oxidation, and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
- [2-(4-iodophenyl)ethynyl]trimethylsilane
- [2-(2-iodophenyl)ethynyl]trimethylsilane
- [2-(3-bromophenyl)ethynyl]trimethylsilane
- [2-(3-chlorophenyl)ethynyl]trimethylsilane
Comparison: Compared to its analogs, [2-(3-iodophenyl)ethynyl]trimethylsilane exhibits unique reactivity due to the position of the iodine atom on the phenyl ring. This positional difference can influence the compound’s electronic properties and steric effects, making it more or less reactive in certain reactions. The presence of the trimethylsilane group also imparts stability and enhances the compound’s utility in various synthetic applications.
Eigenschaften
Molekularformel |
C11H13ISi |
|---|---|
Molekulargewicht |
300.21 g/mol |
IUPAC-Name |
2-(3-iodophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H13ISi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3 |
InChI-Schlüssel |
BHWJVQOQOWIBHI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


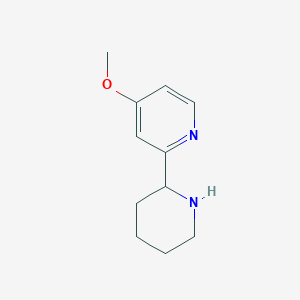
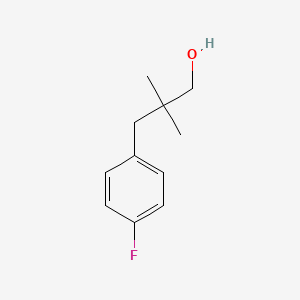
![Spiro[2.5]octane-6-sulfonylchloride](/img/structure/B13528166.png)
![Imidazo[4,3-b][1,3]thiazole-5-thiol](/img/structure/B13528176.png)

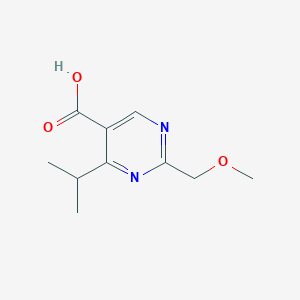
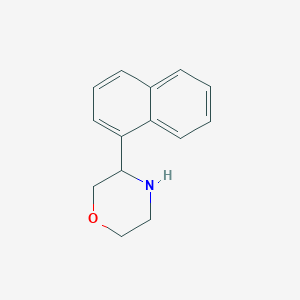


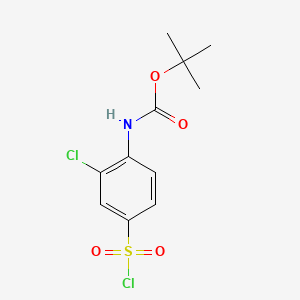
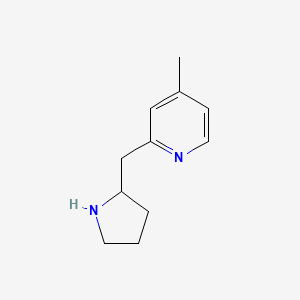
![methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate](/img/structure/B13528238.png)
